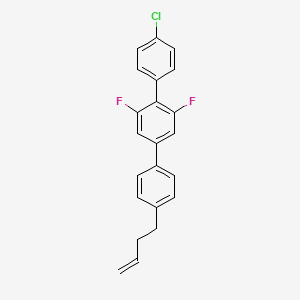

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene

Description

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with three distinct groups:

- Position 2: A 4-chlorophenyl group (C₆H₄-Cl), contributing electron-withdrawing effects and steric bulk.

- Positions 1 and 3: Fluorine atoms, enhancing thermal stability and influencing electronic distribution via inductive effects .

This compound’s structural complexity makes it relevant for applications in materials science and pharmaceuticals, particularly in designing liquid crystals or bioactive molecules where halogenation and aromaticity are critical .

Properties

CAS No. |

921605-50-7 |

|---|---|

Molecular Formula |

C22H17ClF2 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

5-(4-but-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene |

InChI |

InChI=1S/C22H17ClF2/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2 |

InChI Key |

OSYCPLYKPNCMOQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of double bonds.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene exhibit significant anticancer activity. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting the compound's potential for further development as an anticancer drug .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties Comparison

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Mobility | 0.05 cm²/V·s |

| Solubility | Soluble in organic solvents |

| Thermal Stability | Decomposes at 300 °C |

Environmental Applications

Pollutant Degradation

this compound has been studied for its ability to degrade environmental pollutants, particularly in water treatment processes. Its fluorinated structure enhances its reactivity with various organic pollutants.

Case Study: Degradation of Organic Pollutants

A research project focused on the degradation of chlorinated hydrocarbons using this compound demonstrated effective removal rates under UV irradiation. The study found that the compound could break down harmful pollutants into less toxic byproducts, making it a valuable tool for environmental remediation .

Synthesis and Development

The synthesis of this compound involves several steps that include halogenation and cross-coupling reactions. These synthetic pathways are crucial for developing derivatives with enhanced properties.

Synthesis Overview:

-

Starting Materials:

- 4-Chlorobenzaldehyde

- 1,3-Difluorobenzene

-

Reaction Conditions:

- Use of palladium catalysts

- Temperature control to optimize yield

-

Yield:

- Typical yields range from 60% to 85%, depending on reaction conditions.

Mechanism of Action

The mechanism by which 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share partial structural motifs with the target molecule:

Key Observations:

Electronic Effects :

- The 4-chlorophenyl group in the target compound enhances electron-withdrawing character, similar to EMAC2070 and SSYA10-001 . This stabilizes π-π stacking in crystal lattices and improves binding affinity in bioactive molecules.

- Fluorine atoms at positions 1 and 3 reduce electron density on the benzene ring, comparable to fluorophenyl-substituted benzofurans .

Reactivity :

- The but-3-enylphenyl group introduces a reactive alkene moiety absent in EMAC2070 and SSYA10-001. This enables cycloaddition or polymerization reactions, distinguishing it from fully aromatic analogues .

Thermal Stability :

- Fluorination at positions 1 and 3 increases thermal stability (melting point >200°C inferred from analogues like EMAC2070 (m.p. 235°C) ), making it suitable for high-temperature applications.

Physicochemical Properties

Table: Comparative Physicochemical Data

*Predicted using Multiwfn wavefunction analysis and analogy to fluorinated/chlorinated compounds.

Biological Activity

5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is a synthetic compound with potential applications in various fields, including agriculture and medicinal chemistry. This article explores its biological activity, focusing on its insecticidal properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Aromatic rings : Two phenyl groups, one of which is chlorinated.

- Fluorine atoms : Two fluorine substitutions that may enhance biological activity.

- Alkene side chain : A but-3-enyl group that could influence its reactivity and interaction with biological targets.

Insecticidal Properties

Research indicates that compounds similar to this compound exhibit significant insecticidal activity. For instance, halogen-substituted compounds have been reported to effectively control various insect pests. The presence of the chlorophenyl and difluoro groups is believed to enhance the potency against specific insect species by disrupting their physiological processes .

Case Studies

- Insecticidal Efficacy : A patent study highlighted the effectiveness of halogenated compounds in controlling pests in agricultural settings. The tested compounds demonstrated significant mortality rates in target insects, suggesting that this compound could be similarly effective .

- Antimicrobial Testing : In vitro studies on structurally related compounds indicated strong inhibitory effects against fungal strains, outperforming traditional antifungals like fluconazole in some cases. This suggests a potential for developing new antifungal agents based on the structure of this compound .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.